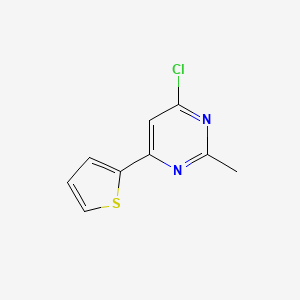

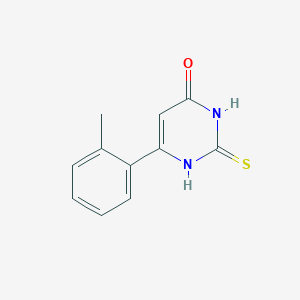

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine

Übersicht

Beschreibung

“4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine” is a chemical compound with the molecular formula C5H6ClN3S . It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine” can be achieved through various methods. One such method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds can then be refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine” can be analyzed using spectroscopic methods. Computational tools can be used to model the molecular and electronic behavior of the compound .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine” can be complex and varied. For instance, the compound can undergo nucleophilic substitution reactions . Additionally, it can participate in oxidative annulation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine” can be determined using various analytical techniques. For instance, its molecular weight is 175.639 .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Synthesis

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine derivatives have been identified as crucial intermediates in the synthesis of small molecule anticancer drugs. A study highlighted a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, demonstrating its significance in anticancer drug development (Jianlan Kou & Feiyi Yang, 2022). Another research outlined a high yield synthetic method for the same compound, underscoring its importance as an intermediate (Binliang Zhang, Yanmi Zhou, Qi Gu, Shan Xu, 2019).

Antimicrobial and Antifungal Activities

Derivatives of 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine have also been synthesized for their potential antibacterial and antifungal activities. Research into 4-thiazolidinones and 2-azetidinones derivatives from chalcone highlighted their efficacy against various bacterial and fungal strains, pointing towards the development of novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Charge Transfer Materials

Investigations into the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including 4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine, have been conducted to explore their applications in nonlinear optics (NLO) and optoelectronic devices. These studies demonstrate the compounds' potential in high-tech applications due to their significant NLO properties (A. Hussain et al., 2020).

Zukünftige Richtungen

The future directions for “4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by pyrimidine derivatives, there is potential for the development of new drugs based on this compound .

Wirkmechanismus

Target of Action

Pyrimidine derivatives, including those with thiophene substitutions, have been reported to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, which could potentially be the targets of this compound.

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, they can inhibit enzyme activity, modulate receptor signaling, or interfere with DNA or RNA synthesis.

Biochemical Pathways

Given the broad range of activities associated with pyrimidine derivatives, it is likely that multiple pathways could be affected .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .

Result of Action

Pyrimidine derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-6-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFNMYSDDQXXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(thiophen-2-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)